2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(6-(Ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride is a fascinating compound with significant relevance in various scientific fields. Its unique molecular structure allows it to participate in a broad range of chemical reactions, making it a valuable substance in research and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride often involves a multi-step procedure. The process typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the ethylthio and piperidin-1-yl groups through various substitution reactions. Key reagents often include nucleophiles and electrophiles, with conditions adjusted to optimize yield and purity.
Industrial production methods
On an industrial scale, the production of this compound requires efficient and cost-effective synthesis routes. These methods prioritize high yield, scalability, and environmental considerations, employing advanced techniques such as catalytic processes and continuous flow chemistry.
Chemical Reactions Analysis
Types of reactions it undergoes: 2-(6-(Ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride is known to undergo several types of reactions, including oxidation, reduction, and substitution.
Common reagents and conditions
Oxidation reactions might involve oxidizing agents like hydrogen peroxide, whereas reduction reactions could utilize reducing agents such as sodium borohydride. Substitution reactions often employ halides or amines under controlled temperatures and pressures.
Major products formed
These reactions can lead to a variety of products, including derivatives with modified functional groups, which can be further utilized in subsequent synthetic steps or applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized for the synthesis of complex molecules, serving as an intermediate in the creation of pharmaceuticals and agrochemicals.
Biology and medicine
In biological research, it has potential as a pharmacophore for designing novel therapeutic agents. Its interactions with biological macromolecules can provide insights into drug-receptor binding mechanisms.
Industry
Industrial applications might include its use in materials science, where it could contribute to the development of new polymers or coatings with specific desired properties.
Mechanism of Action
Effects: The mechanism of action of 2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets, such as enzymes or receptors. These interactions can inhibit or activate specific biochemical pathways, leading to its observed effects.
Molecular targets and pathways
The precise pathways often depend on the specific application, but common targets include kinase enzymes and GPCRs, crucial in signaling and regulatory processes within cells.
Comparison with Similar Compounds
2-(6-(Ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride stands out among similar compounds due to its unique structural features and versatile reactivity.
Similar compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as 2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine and 2-(6-(ethylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine, which may share certain reactivity patterns but differ in specific substituent effects and biological activities.
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Properties
IUPAC Name |
2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6S.ClH/c1-2-21-14-17-12(19-7-4-3-5-8-19)11-10-16-20(9-6-15)13(11)18-14;/h10H,2-9,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVBMHPCAYIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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